1-Butyl-1H-benzo[d]imidazole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-butylbenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13;/h4-7,9H,2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRHKHOZMNMZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-30-5 | |
| Record name | 1H-Benzimidazole, 1-butyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5465-30-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Spectroscopic and Analytical Characterization in 1 Butyl 1h Benzo D Imidazole Hydrochloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-Butyl-1H-benzo[d]imidazole hydrochloride in solution. The formation of the hydrochloride salt involves the protonation of the N3 atom of the imidazole (B134444) ring, which induces significant changes in the electronic environment and, consequently, the chemical shifts of nearby nuclei compared to its free base form, 1-Butyl-1H-benzo[d]imidazole.
The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. In the hydrochloride salt, the proton at the C2 position of the imidazole ring is significantly deshielded due to the adjacent positively charged nitrogen, appearing as a sharp singlet at a downfield chemical shift. The four protons of the benzene (B151609) ring typically appear as two distinct multiplets, corresponding to H4/H7 and H5/H6. The protons of the N-butyl group exhibit characteristic multiplicities and integrations corresponding to the -CH₂-, -CH₂-, -CH₂-, and -CH₃ groups, with the methylene (B1212753) group attached to the nitrogen (N1) showing the most downfield shift in the aliphatic region. A key feature of the hydrochloride salt is the presence of a broad, exchangeable signal corresponding to the N3-H proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH (Imidazole Ring) | > 10.0 | broad singlet | 1H |
| C2-H | ~8.5 - 9.0 | singlet | 1H |
| Aromatic H (H4, H7) | ~7.8 - 8.0 | multiplet | 2H |
| Aromatic H (H5, H6) | ~7.4 - 7.6 | multiplet | 2H |
| N1-CH₂ -CH₂-CH₂-CH₃ | ~4.3 - 4.5 | triplet | 2H |
| N1-CH₂-CH₂ -CH₂-CH₃ | ~1.8 - 2.0 | multiplet | 2H |
| N1-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | multiplet | 2H |
Note: Data are predicted based on analyses of similar benzimidazole (B57391) derivatives and established principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct signals are expected, corresponding to the seven carbons of the benzimidazole core and the four carbons of the butyl chain. Similar to the proton spectrum, the C2 carbon is significantly shifted downfield due to its position between two nitrogen atoms, one of which is protonated and positively charged. The quaternary carbons of the benzene ring fused to the imidazole (C3a and C7a) are also deshielded. The carbons of the butyl group appear in the upfield, aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C 2 | ~142 - 145 |
| C 7a | ~135 - 138 |
| C 3a | ~133 - 136 |
| C 5 / C 6 | ~125 - 128 |
| C 4 / C 7 | ~113 - 116 |
| N1-CH₂ -CH₂-CH₂-CH₃ | ~44 - 46 |
| N1-CH₂-CH₂ -CH₂-CH₃ | ~31 - 33 |
| N1-CH₂-CH₂-CH₂ -CH₃ | ~19 - 21 |
Note: Data are predicted based on analyses of similar benzimidazole derivatives. Actual values may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show clear correlations between adjacent protons in the butyl chain (e.g., between the N1-CH₂ and the subsequent -CH₂- group) and between neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for assigning quaternary carbons (like C3a and C7a) by observing their correlation with nearby protons. For example, the C2-H proton would show an HMBC correlation to the quaternary carbons C3a and C7a.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.
The FTIR spectrum of this compound is characterized by several key absorption bands. A defining feature of the hydrochloride salt is the presence of a very broad and strong absorption band in the 3000-2400 cm⁻¹ region. This band is attributed to the stretching vibration of the N⁺-H bond formed upon protonation of the imidazole ring and typically obscures the aromatic and aliphatic C-H stretching bands. The aromatic C=C and C=N stretching vibrations of the benzimidazole ring system appear in the 1620-1450 cm⁻¹ region.
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| ~3100-3000 | Aromatic C-H stretch | Sharp, weak to medium bands |
| ~2960-2850 | Aliphatic C-H stretch | Medium bands (often obscured) |
| ~3000-2400 | N⁺-H stretch | Very broad, strong absorption |
| ~1620-1600 | C=N stretch | Medium to strong |
| ~1500-1450 | Aromatic C=C stretch | Multiple medium to strong bands |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the compound. When analyzing the hydrochloride salt, the analysis typically reflects the mass of the free base, 1-Butyl-1H-benzo[d]imidazole, as the HCl is removed during ionization.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental tool for determining the molecular weight of this compound. This soft ionization technique is particularly well-suited for analyzing polar and thermally labile molecules. In positive ion mode, the molecule is readily protonated, allowing for the detection of the molecular ion.
The analysis of related benzimidazole derivatives by ESI-MS demonstrates its utility in structural confirmation. For 1-Butyl-1H-benzo[d]imidazole, the expected protonated molecule [M+H]⁺ would be observed. The molecular formula for the free base (1-Butyl-1H-benzo[d]imidazole) is C₁₁H₁₄N₂. Its molecular weight is approximately 174.24 g/mol . Therefore, in an ESI-MS spectrum, the primary peak of interest would correspond to a mass-to-charge ratio (m/z) of approximately 175.25, representing the intact, protonated cation. Further fragmentation of the molecule under ESI-MS/MS conditions can provide valuable structural information, often involving the cleavage of the butyl group or fragmentation of the benzimidazole ring system.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the ion, which serves as a powerful method for confirming the elemental composition of this compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For the protonated molecule of 1-Butyl-1H-benzo[d]imidazole ([C₁₁H₁₅N₂]⁺), the theoretical exact mass can be calculated with high precision. This experimental value is then compared to the theoretical mass calculated from its elemental formula. A close correlation between the measured and theoretical mass (typically within a few parts per million, ppm) provides unambiguous confirmation of the compound's chemical formula, lending high confidence to its identification. In the synthesis and characterization of new N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, HRMS is routinely used to confirm that the synthesized compounds match their hypothesized structures. nih.gov
| Parameter | Description | Expected Value for [C₁₁H₁₅N₂]⁺ |
| Technique | Electrospray Ionization (ESI) | Positive Ion Mode |
| Ion | Protonated Molecule [M+H]⁺ | [C₁₁H₁₅N₂]⁺ |
| Nominal Mass (m/z) | Mass-to-charge ratio from ESI-MS | ~175.25 |
| Exact Mass | High-precision mass from HRMS | Calculated based on elemental composition |
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy techniques are vital for probing the electronic structure and potential interactions of this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within the molecule. The benzimidazole core is a chromophore that gives rise to characteristic absorption bands.
Experimental and theoretical studies on the closely related N-Butyl-1H-benzimidazole show distinct absorption peaks. nih.govnih.govacs.org The spectrum typically displays two main absorption bands. nih.govacs.org These absorptions are generally attributed to π→π* transitions within the conjugated aromatic system of the benzimidazole ring. The presence of the butyl substituent generally does not significantly alter the electronic transitions of the core benzimidazole structure. nih.govnih.govacs.org
| Reported Absorption Maxima (λmax) for N-Butyl-1H-benzimidazole | Reference |
| 248 nm | nih.govnih.govacs.org |
| 295 nm | nih.govnih.govacs.org |
Circular Dichroism (CD) Spectroscopy for Chiral Interactions and DNA Binding
Circular Dichroism (CD) spectroscopy is an essential technique for studying the interactions between achiral small molecules, like this compound, and chiral macromolecules such as DNA. nih.govorientjchem.org While the compound itself is not chiral, its binding to the chiral DNA helix can induce a CD signal. More commonly, changes in the intrinsic CD spectrum of DNA are monitored to understand the binding mode and its effect on DNA conformation. nih.gov
DNA in its typical right-handed B-form exhibits a characteristic CD spectrum with a positive band around 275-280 nm (due to base stacking) and a negative band around 245 nm (related to helicity). researchgate.net When a benzimidazole derivative binds to DNA, particularly in the minor groove, it can alter the DNA's conformation. nih.govorientjchem.org These conformational changes are reflected in the CD spectrum. For instance, an increase or decrease in the intensity of the characteristic DNA bands, or shifts in their wavelengths, provides evidence of binding and can help differentiate between binding modes, such as intercalation versus minor groove binding. nih.govorientjchem.org Studies on various benzimidazole derivatives confirm that CD spectroscopy is a powerful method for monitoring these ligand-induced conformational changes in DNA. nih.govresearchgate.net
Purity Assessment Methodologies
Ensuring the purity of this compound is critical for the reliability and reproducibility of experimental results. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.
In the synthesis of novel benzimidazole derivatives, purity is commonly ascertained using a range of analytical techniques. researchgate.netacs.orgnih.govgovinfo.gov Thin-Layer Chromatography (TLC) is often used as a rapid and simple method to monitor the progress of a reaction and to get a preliminary indication of the purity of the final product. acs.orggovinfo.govnist.gov A single spot on a TLC plate suggests a high degree of purity.
Furthermore, the characterization techniques used for structure elucidation also serve as purity checks. The acquisition of clean ¹H NMR and ¹³C NMR spectra, where peaks are sharp and integrate to the correct proton ratios without evidence of significant impurities, is a strong indicator of purity. Similarly, mass spectrometry (both ESI-MS and HRMS) can confirm the presence of the desired compound and the absence of significant byproducts with different molecular weights. nih.gov The melting point of a crystalline solid is another classic indicator of purity; a sharp melting range typically signifies a pure compound. researchgate.netacs.orggovinfo.gov For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is the method of choice, capable of detecting impurities at very low levels. nih.gov
Computational and Theoretical Investigations of 1 Butyl 1h Benzo D Imidazole Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing detailed insights into the molecular and electronic structure of chemical compounds. For N-Butyl-1H-benzimidazole, a close analog of the title compound, these calculations have been performed to understand its fundamental properties. nih.govmdpi.com
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. The B3LYP functional combined with the 6-311++G(d,p) basis set has been successfully employed to optimize the molecular parameters of N-Butyl-1H-benzimidazole. nih.govmdpi.com These calculations have shown that the presence of a butyl substituent at the N-position does not significantly alter the conjugation and structural organization of the benzimidazole (B57391) core. nih.govmdpi.com
The optimized molecular structure reveals important details about bond lengths and angles. For instance, theoretical calculations for N-Butyl-1H-benzimidazole show that the C1-N26 and C2-N27 bond lengths are similar, with values of 1.386 Å and 1.387 Å, respectively. nih.gov The C7-N26 and C7-N27 bond lengths have been calculated to be 1.377 Å and 1.306 Å, respectively. nih.gov A comparison with experimental data and calculations on the parent benzimidazole indicates that the introduction of the alkyl group has a minimal effect on the C-N bond lengths and the C-N-C and N-C-N angles. nih.gov
Table 1: Selected Optimized Structural Parameters of N-Butyl-1H-benzimidazole
| Parameter | Theoretical Value (Å) |
|---|---|
| C1-N26 | 1.386 |
| C2-N27 | 1.387 |
| C7-N26 | 1.377 |
| C7-N27 | 1.306 |
| C13-C16 | 1.534 |
| C16-C19 | 1.533 |
| C19-C22 | 1.531 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.com The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and reactivity.
For N-Butyl-1H-benzimidazole, the HOMO-LUMO analysis has been performed to evaluate its reactivity. mdpi.com These calculations help in understanding the electron-donating and electron-accepting capabilities of the molecule. The stabilization of the structure of N-Butyl-1H-benzimidazole is evidenced by the strong intramolecular interaction of σ- and π-electrons of donor bonds with acceptor bonds. mdpi.com
Topological Analysis of Electron Density
The topological analysis of the electron density provides a powerful framework for understanding chemical bonding and non-covalent interactions within a molecule. ias.ac.in Several methods are employed for this purpose, including the Atoms in Molecules (AIM) theory, Reduced Density Gradient (RDG) analysis, and the Electron Localization Function (ELF).
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, provides a rigorous method for partitioning the molecular electron density into atomic basins. ias.ac.inwikipedia.org This allows for the characterization of chemical bonds and intermolecular interactions through the analysis of bond critical points (BCPs). researchgate.net
In the study of N-Butyl-1H-benzimidazole, AIM analysis has been used to examine both intramolecular and intermolecular interactions. nih.gov The topological characteristics derived from this analysis provide valuable data on the nature of chemical bonds within the molecule. nih.gov The ratio of the absolute value of the potential energy density to the kinetic energy density at the BCPs, |V(r)|/G(r), is used to classify the nature of the interactions. A ratio greater than 2 is indicative of covalent bonds, a ratio between 1 and 2 suggests mixed interactions, and a value less than 1 points to ionic bonds or van der Waals interactions. nih.gov
Reduced Density Gradient (RDG) analysis is a topological tool used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. mdpi.commdpi.com This method is based on the electron density and its first derivative. mdpi.com
For N-Butyl-1H-benzimidazole, RDG analysis has revealed the presence of attractive, van der Waals, and repulsive interactions. mdpi.com Graphical representations of the RDG analysis show different colored regions that correspond to various types of interactions: blue for hydrogen bonds, green for van der Waals interactions, and red for steric effects. mdpi.com These visualizations confirm the presence and strength of non-covalent interactions within the molecular system. mdpi.com
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are tools used to analyze covalent bonding by identifying regions in molecular space where the probability of finding an electron pair is high. mdpi.comresearchgate.net Both ELF and LOL are dependent on the kinetic energy density and provide complementary information. mdpi.com ELF describes the density of electron pairs, while LOL relates to the maximum overlap of localized orbitals. mdpi.com
In the case of N-Butyl-1H-benzimidazole, ELF and LOL analyses have been employed to visualize bonding and non-bonding electrons. nih.govmdpi.com The color-coded maps generated from these analyses show regions of high electron localization, typically in red, around hydrogen atoms, indicating the presence of covalent bonds. mdpi.com Lower electron localization values, represented by orange, are observed for C-N bonds. mdpi.com These maps provide a clear chemical picture of electron localization within the molecule. nih.gov
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) and charge distribution analysis are fundamental in predicting the chemical reactivity of a molecule. The MEP map visualizes the electron density around the molecule, identifying regions susceptible to electrophilic and nucleophilic attack.
Mulliken atomic charge calculations are employed to quantify the electron population of each atom within a molecule, offering insights into its electronic structure and properties such as dipole moment and molecular polarizability. For N-Butyl-1H-benzimidazole, a closely related compound, Density Functional Theory (DFT) calculations have been used to determine these charges.
Theoretical studies indicate that the distribution of charges is influenced by the electronegativity of the atoms. Generally, nitrogen atoms in the benzimidazole ring exhibit negative Mulliken charges, indicating their electron-rich nature and propensity to act as nucleophilic centers. Conversely, hydrogen atoms, particularly those attached to the benzimidazole core and the butyl chain, tend to possess positive charges, marking them as potential electrophilic sites. The carbon atoms show a varied distribution of charges depending on their bonding environment. This charge distribution is critical in understanding the molecule's interaction with other polar molecules and biological targets.
| Atom | Charge (a.u.) |
|---|---|
| N (imidazole ring) | -0.2 to -0.4 |
| C (imidazole ring) | 0.1 to 0.3 |
| H (attached to ring) | 0.1 to 0.2 |
| C (butyl chain) | -0.1 to -0.3 |
| H (butyl chain) | 0.05 to 0.15 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as charge transfer and hyperconjugation, which contribute to the stability of a molecule. nih.gov For N-Butyl-1H-benzimidazole, NBO analysis reveals significant delocalization of electron density.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kJ/mol) |
|---|---|---|
| σ(C1-C2) | σ(C1-C6) | 4.63 |
| σ(C1-C2) | σ(C1-N26) | 0.86 |
| σ(C1-C2) | σ*(C6-H11) | 2.42 |
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are powerful computational tools used to predict how a ligand, such as 1-Butyl-1H-benzo[d]imidazole hydrochloride, interacts with a biological target at the molecular level. These studies are instrumental in drug discovery and development.
Benzimidazole derivatives have been extensively studied for their interactions with various biological macromolecules, indicating that this compound likely interacts with similar targets.
p53: The tumor suppressor protein p53 is a key target in cancer therapy. Molecular docking studies on benzimidazole-based compounds have shown their potential to bind to p53, often at the β-sandwich domain, which is a p53 binding site. These interactions can stabilize p53, leading to the induction of apoptosis in cancer cells.
DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial agents. Benzimidazole derivatives have been shown to inhibit DNA gyrase. Docking studies reveal that these compounds can bind to the ATP-binding site of the GyrB subunit, preventing the enzyme's function.
Human Topoisomerase I: This enzyme is crucial for relaxing DNA supercoiling during replication and transcription and is a target for several anticancer drugs. Molecular docking studies of novel 1H-benzo[d]imidazole derivatives have demonstrated their ability to interact with the Human Topoisomerase I-DNA complex. These interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site, similar to known inhibitors.
The binding affinity and mode of interaction of this compound with these targets can be predicted through computational methods. The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
| Target | Potential Binding Site | Key Interacting Residues (Examples) | Types of Interactions |
|---|---|---|---|
| p53 | β-sandwich domain | Not specified | Hydrogen bonding, Hydrophobic interactions |
| DNA Gyrase | ATP-binding site of GyrB | Not specified | Hydrogen bonding, Hydrophobic interactions |
| Human Topoisomerase I | Enzyme-DNA interface | Gly490, Lys493, Pro357, Phe361 | Hydrogen bonding, Hydrophobic interactions, van der Waals forces |
Correlation of Theoretical Calculations with Experimental Data
Correlating theoretical calculations with experimental data is essential for validating the computational models used. For N-Butyl-1H-benzimidazole, there is a good concurrence between theoretical predictions and experimental findings. nih.gov
DFT calculations of the molecular geometry, such as bond lengths and angles, have been compared with experimental data obtained from X-ray crystallography. For example, the theoretically calculated bond lengths for C1-N26 and C2-N27 in N-Butyl-1H-benzimidazole were found to be 1.386 Å and 1.387 Å, respectively, which are in close agreement with the experimental values of 1.391 Å and 1.367 Å. nih.gov Similarly, the calculated bond angles show good agreement with experimental data, with minor deviations that can be attributed to the different physical states (gas phase for calculations vs. solid state for experiments). nih.gov
Furthermore, theoretical UV-Vis absorption spectra calculated using Time-Dependent DFT (TD-DFT) have been shown to match experimental spectra, with a predicted peak at 248 nm for N-Butyl-1H-benzimidazole, which is also observed experimentally. nih.gov
| Parameter | Theoretical Value (DFT) | Experimental Value (X-ray) |
|---|---|---|
| Bond Length C1-N26 (Å) | 1.386 | 1.391 |
| Bond Length C2-N27 (Å) | 1.387 | 1.367 |
| Bond Angle N26-C7-N27 (°) | 114.3 | 121.6 |
| Bond Angle C2-N27-C7 (°) | 104.6 | 105.4 |
| Bond Angle C1-N26-C7 (°) | 105.9 | 109.5 |
Biological Activity Profiling and Mechanistic Studies of 1 Butyl 1h Benzo D Imidazole Hydrochloride Analogues
In Vitro Evaluation of Biological Potency
The biological potency of 1-Butyl-1H-benzo[d]imidazole hydrochloride analogues has been assessed through a variety of in vitro assays to determine their effectiveness against cancer cells and pathogenic microorganisms, as well as their antioxidant capabilities.
Benzimidazole (B57391) derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. nih.gov Their antiproliferative effects are a key area of investigation in the development of new anticancer agents. nih.gov
Studies on various human tumor cell lines, including those from the National Cancer Institute's NCI-60 panel, have been instrumental in characterizing the anticancer potential of these compounds. nih.govnih.govcancer.gov For instance, a series of novel 1H-benzo[d]imidazoles (BBZs) were screened against the NCI-60 panel, with the most potent molecules showing 50% growth inhibition (GI₅₀) at concentrations ranging from 0.16 to 3.6 μM. nih.govacs.org
The triple-negative breast cancer cell line, MDA-MB-231, and the hormone-dependent MCF-7 cell line have been frequently used to evaluate the efficacy of benzimidazole analogues. nih.govmdpi.com Research has shown that certain 1H-benzimidazol-2-yl hydrazones can inhibit the viability of MDA-MB-231 cells. preprints.org Similarly, new mono/dicationic amidino benzimidazole derivatives have shown strong, dose-dependent inhibition of MCF-7 cell viability, with one compound exhibiting an IC₅₀ value as low as 4.6 nM. nih.gov The antiproliferative effects of these compounds on MDA-MB-231 cells are often more pronounced after 72 hours of treatment. preprints.org
| Compound Type | Cell Line(s) | Activity Measure | Observed Concentration/Value | Source |
|---|---|---|---|---|
| Novel 1H-benzo[d]imidazoles (BBZs) | NCI-60 Panel | GI₅₀ | 0.16 - 3.6 µM | nih.govacs.org |
| Amidino Benzimidazole Derivative | MCF-7 | IC₅₀ | 4.6 nM | nih.gov |
| 1H-benzimidazol-2-yl hydrazones | MDA-MB-231 | Demonstrated inhibitory effect on cell viability | preprints.org |
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents, with benzimidazole derivatives emerging as promising candidates. nih.govresearchgate.net These compounds have shown a broad spectrum of activity against various pathogenic microorganisms. nih.gov
Analogues of 1-Butyl-1H-benzo[d]imidazole have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain derivatives show strong anti-staphylococcal activity (against S. aureus and S. epidermidis) and very strong activity against M. luteus, with Minimum Inhibitory Concentration (MIC) values as low as 15.6 mg/L. nih.gov However, some of these same compounds exhibited no significant bioactivity against Gram-negative bacteria like E. coli, S. Typhimurium, K. pneumoniae, and P. aeruginosa at concentrations up to 1000 mg/L. nih.gov
Conversely, other research efforts have specifically targeted Gram-negative pathogens like Pseudomonas aeruginosa, which is recognized by the World Health Organization as a priority pathogen. nih.govacs.org Targeting the quorum sensing (QS) system in P. aeruginosa has emerged as a promising strategy. acs.org A potent PqsR antagonist based on the 1H-benzo[d]imidazole scaffold was found to inhibit a key transcriptional reporter in P. aeruginosa at low submicromolar concentrations and significantly inhibited the production of virulence factors. nih.govacs.org
| Compound/Derivative | Microorganism | Activity Measure | Observed Value | Source |
|---|---|---|---|---|
| EJMCh-13 | Gram-positive bacteria (S. aureus, S. epidermidis) | MIC | 15.6 mg/L | nih.gov |
| Gram-negative bacteria (E. coli, P. aeruginosa, etc.) | MIC | >1000 mg/L | nih.gov | |
| PqsR antagonist (6f) | Pseudomonas aeruginosa | Inhibition of PqsR-controlled reporter at submicromolar concentrations | nih.govacs.org | |
| Substituted Benzimidazoles (26a, 26b, 26c) | Gram-positive bacteria | MIC₉₀ | 0.06 - 1 mg/L | nih.gov |
Benzimidazole derivatives are recognized for their potential antioxidant and free radical scavenging properties. nih.govmdpi.com Oxidative stress, resulting from an imbalance between free radicals and antioxidant defenses, is implicated in various diseases, making the development of novel antioxidants a key therapeutic strategy. nih.gov
The antioxidant capacity of these compounds has been investigated using various in vitro assays. One common method is the lipid peroxidation (LPO) assay, which measures thiobarbituric acid reactive substances (TBARS) to quantify oxidative damage. nih.govnih.gov In one study, a benzimidazole derivative bearing a p-bromophenyl substituent demonstrated a 57% inhibition of LPO, comparable to the 65% inhibition shown by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Another assay involves monitoring the interaction with the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, where some novel benzimidazoles proved to be 17-18 times more potent than BHT. researchgate.net
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms through which these compounds exert their biological effects is crucial for their development as therapeutic agents. A primary mechanism for many benzimidazole analogues involves direct interaction with nucleic acids.
Benzimidazole derivatives are known to interfere with DNA-mediated processes, which contributes to their antiproliferative effects. nih.gov Their interaction with DNA can inhibit essential cellular functions like replication and transcription. rsc.org
A significant body of evidence indicates that bisbenzimidazole analogues are DNA minor groove binding ligands (MGBLs). nih.govbeilstein-journals.org These crescent-shaped molecules fit snugly into the minor groove of the DNA double helix, particularly at A-T rich sequences, through non-covalent interactions such as hydrogen bonds, electrostatic forces, and van der Waals interactions. nih.govbeilstein-journals.orgnih.gov
The binding of these compounds to the DNA minor groove has been confirmed through various biophysical and spectroscopic techniques. acs.org Methods such as UV-visible spectroscopy, fluorescence titration measurements, and circular dichroism (CD) are used to study the interactions between the benzimidazole derivatives and DNA. acs.orgnih.gov For example, changes in UV absorption spectra and CD signals upon the addition of the compound to a DNA solution can confirm binding and provide insights into structural changes in the DNA. acs.org Furthermore, the ability of these compounds to displace known minor groove binders, such as Hoechst 33258, serves as strong evidence for their binding mode. rsc.orgbeilstein-journals.org This interaction with the DNA minor groove can interfere with the activity of DNA-dependent enzymes, such as topoisomerases, ultimately leading to cell cycle arrest and apoptosis in cancer cells. nih.govrsc.org
Interactions with Nucleic Acids: DNA Binding and Modulation of DNA-Mediated Processes
Topoisomerase Enzyme Inhibition (e.g., Human Topoisomerase I)
Analogues of 1-butyl-1H-benzo[d]imidazole have been identified as inhibitors of human topoisomerase I (Hu Topo I), a critical enzyme involved in regulating DNA topology during cellular processes like replication and transcription. acs.orgnih.gov Inhibition of this enzyme can lead to irreparable DNA damage and is a key mechanism for many anticancer agents. acs.org
In a study of novel 1H-benzo[d]imidazoles (BBZs) designed as potential anticancer agents, several compounds demonstrated significant activity. nih.gov Specifically, compound 12b , a complex benzimidazole derivative, was found to inhibit the DNA relaxation activity of Hu Topo I with a 50% inhibitory concentration (IC₅₀) of 16 μM. acs.orgnih.govresearchgate.net This level of inhibition was comparable to that of the well-known topoisomerase inhibitor, camptothecin, in the same assay. acs.orgnih.gov The proposed mechanism involves the binding of these benzimidazole derivatives to the enzyme-DNA complex, which stabilizes the cleavage complex and prevents the re-ligation of the DNA strand, ultimately leading to cell death. acs.org
Table 1: Inhibition of Human Topoisomerase I by Benzimidazole Analogue
| Compound | Target Enzyme | IC₅₀ (μM) |
|---|---|---|
| 12b | Human Topoisomerase I | 16 |
Data sourced from ACS Omega and PubMed Central. acs.orgnih.gov
Cell Cycle Perturbation Studies (e.g., G2/M arrest)
Consistent with their ability to induce DNA damage via topoisomerase inhibition, certain benzimidazole analogues have been shown to disrupt the normal progression of the cell cycle. acs.orgnih.gov Flow cytometry studies on cancer cell lines treated with these compounds have provided clear evidence of cell cycle arrest, particularly at the G2/M checkpoint. nih.govresearchgate.net This arrest indicates that the DNA damage incurred is too severe for the cell to repair, preventing it from entering mitosis and leading towards an apoptotic pathway. acs.orgnih.gov
Specifically, treatment of MDA-MB-231 triple-negative breast cancer cells with benzimidazole analogues 11a and 12b resulted in a significant accumulation of cells in the G2/M phase. acs.org After 6 hours of treatment, the percentage of cells in the G2/M phase increased from 27% in untreated control cells to 38.8% and 44% for compounds 11a and 12b, respectively. acs.orgresearchgate.net This marked increase was sustained for at least 12 hours, confirming the profound impact of these compounds on cell cycle progression. acs.org
Table 2: Effect of Benzimidazole Analogues on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | % of Cells in G2/M Phase (at 6 hours) |
|---|---|
| Untreated Control | 27.0% |
| Compound 11a | 38.8% |
| Compound 12b | 44.0% |
Data represents the average of three biological repeats. Sourced from ACS Omega. acs.org
Inhibition of Bacterial Quorum Sensing Mechanisms
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production and biofilm formation. nih.govjmb.or.kr Inhibiting QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. jmb.or.kr While direct studies on 1-butyl-1H-benzo[d]imidazole are limited in this area, research on structurally related N-alkylimidazole derivatives has shown potential. nih.gov
Studies on compounds such as 1-butyl-1H-imidazole (NBI) have been conducted to evaluate their potential as QS inhibitors in Pseudomonas aeruginosa. nih.gov This research indicates that the imidazole (B134444) core, a key component of benzimidazole, can serve as a scaffold for developing QS modulators. nih.gov The alkyl chain length on the imidazole nitrogen was found to influence antimicrobial activities, suggesting that the butyl group could play a significant role in the compound's ability to interfere with bacterial communication pathways. nih.gov
Enzyme Inhibition Studies (e.g., α-Glucosidase)
Derivatives of 1H-benzo[d]imidazole have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govnih.gov Inhibition of this enzyme can delay glucose absorption, a key therapeutic strategy for managing type 2 diabetes. nih.gov
Numerous studies have synthesized and evaluated series of benzimidazole derivatives, revealing significant inhibitory activity. For instance, a series of benzimidazole-thioquinoline derivatives all showed promising inhibition against α-glucosidase, with IC₅₀ values ranging from 28.0 to 663.7 µM, considerably more potent than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 µM). nih.gov In another study, the benzo[d]imidazole-amide hybrid 8c was identified as a highly potent competitive inhibitor with an IC₅₀ value of 49.0 ± 0.4 µM. nih.gov
Table 3: α-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives
| Compound Series/ID | Description | IC₅₀ Range (µM) | Most Potent Compound (IC₅₀ µM) |
|---|---|---|---|
| Benzimidazole-thioquinolines | S-substituted derivatives | 28.0 - 663.7 | 6j (28.0 ± 0.6) |
| Benzimidazole-amides | Hybrids with 1,2,3-triazole | 49.0 - 668.5 | 8c (49.0 ± 0.4) |
| Benzohydrazide Schiff bases | 4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl) derivatives | 8.40 - 179.71 | Not specified in text |
Data compared to standard inhibitor Acarbose (IC₅₀ ≈ 750.0 µM). Sourced from various studies. nih.govnih.govjneonatalsurg.com
Receptor Ligand Binding and Modulation (e.g., Angiotensin II Type 2 Receptors)
The benzimidazole scaffold is a cornerstone in the development of drugs targeting the renin-angiotensin system (RAS), which is central to blood pressure regulation. nih.govntnu.no While many clinically used drugs like candesartan (B1668252) and telmisartan (B1682998) are Angiotensin II Type 1 (AT₁) receptor antagonists, research has also explored the interaction of benzimidazole derivatives with the Angiotensin II Type 2 (AT₂) receptor. nih.govnih.gov
Studies on arylbenzylimidazole derivatives have demonstrated that the imidazole ring system is a strong determinant for AT₂ selectivity. Structural modifications to this class of compounds have yielded selective AT₂ receptor agonists. For example, derivatives incorporating a butyloxyphenyl or a propylthienyl group were found to exert a high agonistic effect, promoting neurite elongation in neuronal cells, an action similar to that of angiotensin II itself. This highlights the versatility of the benzimidazole core in modulating different components of the angiotensin receptor family.
Structure-Activity Relationship (SAR) Studies for 1-Butyl-1H-benzo[d]imidazole Derivatives
Impact of Butyl Substituent and Other Structural Modifications on Biological Activity
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. nih.govrroij.comnih.gov The N-1 butyl group, in particular, plays a crucial role in modulating the molecule's physicochemical properties and its interaction with biological targets.
The impact of N-substitution is highly target-dependent. For example, in a study of dual-action enzyme inhibitors, N-Boc (tert-butoxycarbonyl) substitution on the benzimidazole was found to be disadvantageous for FLAP (5-lipoxygenase-activating protein) activity but resulted in higher inhibitory potency against sEH (soluble epoxide hydrolase). tandfonline.com This demonstrates that N-substituents can differentially affect binding to various active sites.
Design Principles for Enhanced Biological Potency
The development of analogues of this compound with enhanced biological potency is guided by several key design principles. These strategies focus on the systematic modification of the benzimidazole scaffold to optimize interactions with biological targets and improve pharmacokinetic properties. The core structure of benzimidazole, being a privileged pharmacophore in medicinal chemistry, offers multiple positions for substitution, primarily at the N-1 and C-2 positions, which significantly influence its biological activity. acs.orgnih.gov
A fundamental approach to enhancing potency involves molecular hybridization , where the benzimidazole core is combined with other pharmacologically active moieties. This can lead to synergistic effects and the development of compounds with novel mechanisms of action. Another key strategy is the modulation of the physicochemical properties of the molecule, such as lipophilicity, which can be fine-tuned by altering the length and branching of alkyl chains or by introducing various functional groups.
Influence of N-1 Alkyl Chain Length
The length of the alkyl chain at the N-1 position of the benzimidazole ring has been shown to be a critical determinant of biological activity, particularly in the context of anticancer and antifungal properties. Research on a series of N-alkylated 2-phenyl-1H-benzo[d]imidazole derivatives has demonstrated a clear structure-activity relationship (SAR) linked to the N-1 substituent.
In studies evaluating the antiproliferative activity against the MDA-MB-231 human breast cancer cell line, a progressive increase in potency was observed as the alkyl chain length at the N-1 position was extended from one to five carbons. nih.gov This trend suggests that increased lipophilicity, conferred by the longer alkyl chains, may enhance the compounds' ability to permeate cell membranes and interact with intracellular targets. acs.org
For instance, in a series of 2-phenyl-1H-benzo[d]imidazole analogues, the compound with a pentyl group at the N-1 position (analogue 1e ) exhibited the highest anticancer activity, with an IC50 value of 21.93 µM. nih.gov A further increase in chain length to a heptyl group led to a slight decrease in activity, indicating that an optimal lipophilicity range exists for this particular biological endpoint. nih.gov
| Compound | N-1 Alkyl Substituent | IC50 (µM) |
|---|---|---|
| 1a | Methyl | >100 |
| 1b | Ethyl | 83.46 |
| 1c | Propyl | 54.21 |
| 1d | Butyl | 38.75 |
| 1e | Pentyl | 21.93 |
| 1f | Hexyl | 27.54 |
| 1g | Heptyl | 33.10 |
Similarly, the antifungal activity of these analogues against Candida albicans and Aspergillus niger was also influenced by the N-1 alkyl chain. Analogues with ethyl (1b ) and propyl (1c ) groups at the N-1 position demonstrated notable antifungal potency. nih.gov
Impact of Substituents at the C-2 Position
The substituent at the C-2 position of the benzimidazole ring plays a pivotal role in defining the spectrum and potency of biological activity. The introduction of substituted phenyl rings at this position has been a common strategy to enhance anticancer effects.
For example, the presence of a p-methoxy group on the 2-phenyl ring has been shown to have a positive effect on antiproliferative activity. In a series of N-alkylated 2-(p-methoxyphenyl)-1H-benzo[d]imidazole derivatives, the analogue with a heptyl group at the N-1 position (2g ) displayed the most potent anticancer activity with an IC50 value of 16.38 µM against the MDA-MB-231 cell line. nih.gov This highlights the synergistic effect of optimizing substituents at both the N-1 and C-2 positions.
| Compound | N-1 Alkyl Substituent | IC50 (µM) |
|---|---|---|
| 2a | Methyl | >100 |
| 2b | Ethyl | 78.92 |
| 2c | Propyl | 89.15 |
| 2d | Butyl | 29.39 |
| 2e | Pentyl | 75.63 |
| 2f | Hexyl | 62.30 |
| 2g | Heptyl | 16.38 |
Influence of N-Alkyl Chain Branching
The branching of the alkyl chain at the nitrogen atom of an amide substituent on the benzimidazole core can also significantly impact biological potency. In a study of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, a comparison between a linear butyl and a branched isobutyl substituent revealed a notable enhancement in cytotoxicity against SW480 and A549 cancer cell lines with the branched analogue. nih.gov
Specifically, changing the linear butyl substitution in analogue 5a to a branched isobutyl substitution in analogue 5b led to a significant increase in cytotoxic activity. nih.gov This suggests that the steric bulk and conformational rigidity introduced by the branched chain may facilitate a more favorable interaction with the biological target.
| Compound | N-Substituent | SW480 IC50 (µM) | A549 IC50 (µM) |
|---|---|---|---|
| 5a | Butyl | 19.64 ± 2.01 | 1.83 ± 0.09 |
| 5b | Isobutyl | 11.45 ± 0.98 | 0.87 ± 0.04 |
Future Directions and Research Perspectives for 1 Butyl 1h Benzo D Imidazole Hydrochloride in Chemical Biology
Development of Novel Synthetic Routes
The synthesis of 1-Butyl-1H-benzo[d]imidazole hydrochloride fundamentally relies on established methods for N-alkylation of a benzimidazole (B57391) precursor, followed by conversion to its hydrochloride salt to enhance solubility. Traditional synthesis often involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes. nih.gov More recent and efficient methods utilize various catalysts and conditions to improve yields and reduce reaction times. rsc.org
Future synthetic strategies could focus on greener and more sustainable approaches. ijpsjournal.com This includes the use of deep eutectic solvents (DES) or microwave-assisted synthesis to minimize the use of hazardous reagents and energy consumption. ijpsjournal.commdpi.com The development of one-pot synthesis protocols, where o-phenylenediamine reacts with an appropriate butyl-containing reagent and is subsequently converted to the hydrochloride salt in a single reaction vessel, would significantly streamline the production process. Furthermore, exploring novel catalytic systems, such as lanthanum chloride or copper acetate, could offer higher efficiency and selectivity for the initial benzimidazole formation. A key final step in many syntheses of benzimidazole derivatives is the conversion to their hydrochloride salts, often achieved by passing dry HCl gas through a solution of the compound, a technique that improves water solubility for biological assays. nih.gov
Advanced Computational Modeling for Rational Design
Computational chemistry offers powerful tools to predict and understand the molecular properties and biological activity of this compound, guiding the rational design of more potent and selective analogs. Density Functional Theory (DFT) calculations have been successfully used to study the N-Butyl-1H-benzimidazole core, revealing that the butyl substituent does not significantly alter the structural organization of the benzimidazole ring system. mdpi.comresearchgate.net Methods like Molecular Electrostatic Potential (MEP) analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO) analysis can provide deep insights into the molecule's reactivity, stability, and potential interaction sites. researchgate.netnih.gov
Future computational work should focus on Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) studies. nih.gov These models can correlate specific structural features of this compound and its derivatives with their biological activity, helping to identify key pharmacophores. nih.gov Molecular docking simulations are crucial for predicting the binding affinity and mode of interaction with various biological targets. biotech-asia.orgekb.eg By simulating the interaction of this compound with the active sites of enzymes like kinases, topoisomerases, or microbial proteins, researchers can prioritize the synthesis of derivatives with enhanced binding capabilities.
| Computational Method | Application in Rational Design | Key Insights |
| Density Functional Theory (DFT) | Elucidating molecular structure and electronic properties. nih.gov | Provides data on bond lengths, angles, and electron distribution. mdpi.com |
| Molecular Docking | Predicting binding modes and affinities to biological targets. biotech-asia.org | Identifies potential hydrogen bonds and hydrophobic interactions with target proteins. ekb.eg |
| 3D-QSAR/CoMFA | Developing models that correlate molecular structure with biological activity. nih.gov | Highlights structural features that are critical for potency and selectivity. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. nih.gov | Assesses the stability of binding interactions and conformational changes. nih.gov |
Exploration of New Biological Targets and Pathways
The benzimidazole scaffold is known to interact with a wide array of biological targets, suggesting that this compound could possess diverse pharmacological activities. rsc.orgresearchgate.net Derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. rsc.orgnveo.org
A primary future direction is the systematic screening of this compound against a broad panel of biological targets. Key areas of exploration include:
Anticancer Targets: Benzimidazoles are known to inhibit crucial cancer-related enzymes such as topoisomerases, protein kinases (EGFR, HER2, CDK2), and histone deacetylases (HDACs). biotech-asia.orgrsc.orgnveo.org Investigating the effect of the 1-butyl substitution on these activities is a logical next step.
Antimicrobial Targets: Given the rise of drug-resistant microbes, exploring the activity against bacterial enzymes like DprE1 (involved in cell wall synthesis) or fungal targets is highly relevant. nih.gov
Epigenetic Modulators: Emerging research has highlighted benzimidazole derivatives as inhibitors of epigenetic targets, which play a role in cancer development and other diseases. rsc.org
Enzyme Inhibition: The scaffold has shown activity against various other enzymes, including carbonic anhydrase and α-glucosidase. researchgate.netnih.gov
| Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | EGFR, HER2, CDK2, VEGFR-2 ekb.egnveo.org | Cancer |
| Topoisomerases | Human Topoisomerase I nih.gov | Cancer |
| Epigenetic Enzymes | HDACs, Histone Methyltransferases rsc.org | Cancer |
| Microbial Enzymes | DprE1, FtsZ nih.gov | Infectious Diseases (e.g., Tuberculosis) |
| Other Enzymes | Carbonic Anhydrase, α-Amylase nih.gov | Various (e.g., Metabolic Disorders) |
Integration of Multidisciplinary Approaches in Research Pipelines
Maximizing the therapeutic potential of this compound requires a seamlessly integrated, multidisciplinary research pipeline. This approach combines insights from computational modeling, synthetic chemistry, and biological evaluation to create a synergistic workflow for drug discovery and development.
The ideal research pipeline would proceed as follows:
In Silico Design and Screening: Computational models are used to predict the activity of this compound against various targets and to design novel derivatives with improved properties. biotech-asia.orgnih.gov
Chemical Synthesis: Efficient and scalable synthetic routes, including green chemistry principles, are employed to produce the parent compound and its rationally designed analogs. ijpsjournal.com
In Vitro Biological Evaluation: The synthesized compounds are screened against a panel of cancer cell lines or microbial strains to determine their potency and spectrum of activity. ekb.egnveo.org
Mechanism of Action Studies: For active compounds, further biochemical and cellular assays (e.g., enzyme inhibition assays, cell cycle analysis) are conducted to elucidate their specific biological mechanism.
Iterative Optimization: The biological data is fed back into the computational models to refine the structure-activity relationships (SAR), guiding the next round of design and synthesis. biotech-asia.org
This iterative cycle of design, synthesis, and testing is fundamental to modern medicinal chemistry and will be essential for exploring the future directions of this compound as a valuable lead compound in chemical biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
